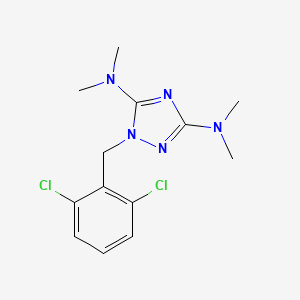
1-(2,6-dichlorobenzyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-dichlorobenzyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C13H17Cl2N5 and its molecular weight is 314.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,6-Dichlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a triazole ring and multiple functional groups that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.
- Molecular Formula: C13H17Cl2N5
- Molecular Weight: Approximately 314.21 g/mol
- Structure: The compound features a dichlorobenzyl moiety and tetramethyl substitutions on the triazole ring, enhancing its chemical reactivity and biological interactions.
Antitumor Activity
Research indicates that 1-(2,6-dichlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine exhibits notable antitumor properties. The compound's mechanism of action may involve:
- Inhibition of DNA Synthesis: Preliminary studies suggest that it may disrupt nucleic acid metabolism, which is crucial for cancer cell proliferation.
- Cellular Response Modulation: It has been shown to influence cellular responses to oxidative stress and apoptosis pathways.
Corrosion Inhibition
In addition to its anticancer potential, this compound has been studied for its role as a corrosion inhibitor for metals like copper. This application is significant in industrial contexts where metal degradation poses economic challenges.
While specific mechanisms are still under investigation, the following pathways have been proposed:
- Interference with Protein Synthesis: The compound may affect protein synthesis pathways critical for cancer cell survival.
- Oxidative Stress Response: It modulates cellular responses to oxidative stress, which is often elevated in cancerous tissues.
Comparative Analysis with Similar Compounds
The biological activity of 1-(2,6-dichlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can be compared with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1H-1,2,4-Triazole-3,5-diamine | C2H5N5 | Lacks aromatic substitution; simpler structure |
| N3,N3,N5,N5-Tetramethyl-1H-1,2,4-triazole-3,5-diamine | C7H14N6 | No halogen substituents; fewer steric hindrances |
| 1-(4-Chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine | C13H18ClN5 | Different halogen position; affects biological activity |
The presence of the dichlorobenzyl groups in 1-(2,6-dichlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine enhances its biological activity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antiproliferative Studies: In vitro assays demonstrated significant antiproliferative effects against several cancer cell lines. For example:
- Mechanistic Insights: Further investigations into the molecular interactions revealed that the compound could effectively bind to targets involved in cell cycle regulation and apoptosis .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N5/c1-18(2)12-16-13(19(3)4)20(17-12)8-9-10(14)6-5-7-11(9)15/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWBQYRRNZSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














